molecular formula C9H12Cl2N2O B13675183 1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine

1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine

Cat. No.: B13675183
M. Wt: 235.11 g/mol
InChI Key: SOSWJCURRHAQPH-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine is a chemical compound that belongs to the class of pyridyl derivatives This compound is characterized by the presence of two chlorine atoms attached to the pyridine ring and a methoxy group attached to the propanamine chain

Preparation Methods

The synthesis of 1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloropyridine as the primary starting material.

    Reaction with Methoxyamine: The 3,5-dichloropyridine is reacted with methoxyamine under controlled conditions to introduce the methoxy group.

    Formation of Propanamine Chain: The intermediate product is then subjected to further reactions to form the propanamine chain, resulting in the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the pyridine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine can be compared with other similar compounds, such as:

    3,5-Dichloropyridine: A precursor in the synthesis of the compound, known for its reactivity and use in various chemical reactions.

    1-(3,5-Dichloro-2-pyridyl)piperazine: Another pyridyl derivative with different functional groups, used in proteomics research applications.

    3,5-Dichloro-2-pyridylhydrazine: A compound with similar structural features, used in the synthesis of hydrazones and acyl derivatives.

Properties

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)-1-methoxypropan-2-amine

InChI

InChI=1S/C9H12Cl2N2O/c1-5(12)9(14-2)8-7(11)3-6(10)4-13-8/h3-5,9H,12H2,1-2H3

InChI Key

SOSWJCURRHAQPH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=C(C=N1)Cl)Cl)OC)N

Origin of Product

United States

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